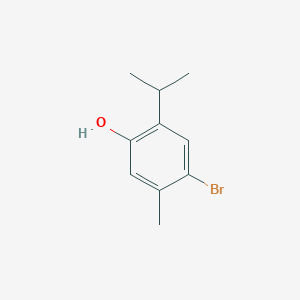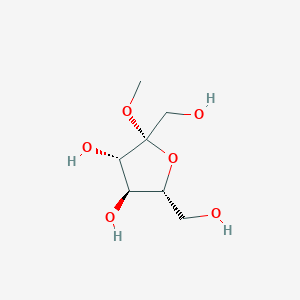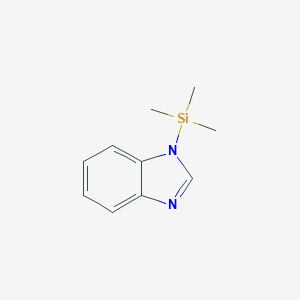
Vermella
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Vermella involves intricate chemical reactions that allow for the creation of complex structures from simpler precursors. For instance, the synthesis of heterocyclic diaminogermylenes demonstrates the influence of anellation on their properties and structures. This process involves the dilithiation of aromatic ortho-diamino compounds followed by reaction with GeCl2(dioxane), showcasing a method to create complex cyclic structures that are crucial for understanding the synthesis routes that could be applied to Vermella-like compounds (Kühl, Lönnecke, & Heinicke, 2001).
Molecular Structure Analysis
The analysis of molecular structures is pivotal in understanding the physical and chemical behavior of compounds. Techniques such as crystallography have been employed to elucidate the structures of complex molecules, providing insight into their stability and reactivity. For example, the crystal structure determinations of synthesized cyclic germylenes give evidence of their monomer nature and the lack of interactions between Ge(II) and basic pyridine N-atom, illustrating the significance of molecular structure in predicting the behavior of similar compounds (Kühl, Lönnecke, & Heinicke, 2001).
Chemical Reactions and Properties
The reactivity and properties of compounds like Vermella are largely determined by their chemical structure. The systematic exploration of chemical reactions using global reaction route mapping (GRRM) strategies provides a comprehensive understanding of complex chemical reaction mechanisms, which is crucial for predicting the behavior of compounds under various conditions (Maeda, Ohno, & Morokuma, 2013).
Physical Properties Analysis
The physical properties of compounds are closely related to their molecular structure and synthesis. Techniques like Raman spectroscopy have been utilized for the direct analysis of fermentation products, highlighting the importance of physical property analysis in understanding the applications and functionalities of compounds in various industries (Shope, Vickers, & Mann, 1987).
Chemical Properties Analysis
Understanding the chemical properties of compounds involves studying their reactivity, stability, and interaction with other substances. Research on the biosynthesis of complex natural products, such as thermorubin, provides insight into the enzymatic processes and chemical transformations that could be relevant for the synthesis and modification of Vermella-like compounds. This includes the conversion of phenols to pyrones, an unusual mechanism that highlights the diversity of chemical properties and reactions that can occur in natural and synthetic pathways (McCord, Kohanov, & Lowell, 2022).
Wirkmechanismus
Target of Action
It is closely related to thymol and carvacrol, which are known to have antimycotic efficacy
Mode of Action
It is suggested that vermella, like its analogs thymol and carvacrol, may interact with the polar head of lipids, causing an electrostatic imbalance in the cellular membrane . This interaction could potentially disrupt the integrity of the cellular membrane, leading to cell death .
Biochemical Pathways
It is suggested that vermella, like its analogs, may induce a shrinkage of the membrane thickness . This could potentially affect various cellular processes, including nutrient uptake, waste removal, and signal transduction.
Pharmacokinetics
It is known that thymol, a closely related compound, undergoes glucuronidation by uridine 5′-diphospho-glucuronosyltransferase (ugt) following secretion into the proximal tubule
Result of Action
It is suggested that vermella, like its analogs, may cause an electrostatic imbalance in the cellular membrane, potentially leading to cell death .
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIQWWYOUYOECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164583 |
Source


|
| Record name | Vermella | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15062-34-7 |
Source


|
| Record name | 6-Bromothymol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15062-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vermella | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vermella | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)